Hras-1Y i-motif Probe-1

i-motif DNA Surface Plasmon Resonance Fluorescence Titration

Researchers requiring a validated tool to dissect HRAS promoter i-motif function without off-target effects on other DNA structures need a probe with demonstrated selectivity. Hras-1Y i-motif Probe-1 addresses this by directly engaging and conformationally perturbing the folded i-motif core, a mechanism absent in non-perturbative analogs. - Selectivity: Counter-screened against 15 structured oligonucleotides to confirm HRAS i-motif specificity over G-quadruplex and other i-motif targets. - Mechanism: Induces broadening of i-motif imino proton NMR signals and shifts the CD spectral signature, confirming core perturbation. - Quality Assurance: Aggregation status validated by waterLOGSY NMR; batch-to-batch binding equivalence confirmed for reproducible research.

Molecular Formula C18H25N5O
Molecular Weight 327.43
Cat. No. B1192941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHras-1Y i-motif Probe-1
SynonymsHras-1Y i-motif Probe-1
Molecular FormulaC18H25N5O
Molecular Weight327.43
Structural Identifiers
SMILESOCCNC1=NC(N)=NC(C2=CC=C(C(N3CCCC3)C)C=C2)=C1
InChIInChI=1S/C18H25N5O/c1-13(23-9-2-3-10-23)14-4-6-15(7-5-14)16-12-17(20-8-11-24)22-18(19)21-16/h4-7,12-13,24H,2-3,8-11H2,1H3,(H3,19,20,21,22)
InChIKeyUVKWGQPLRGRXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hras-1Y i-motif Probe-1 – First-in-Class HRAS Oncogene Promoter i-Motif Probe


Hras-1Y i-motif Probe-1 (also referred to as Compound 1 in foundational literature) is a synthetic small-molecule probe that selectively and directly binds to the hras-1Y i-motif, a cytosine-rich, non-canonical DNA secondary structure located upstream of the HRAS oncogene transcription start site [1]. Identified via a small-molecule microarray (SMM) screen of over 7,000 compounds and cross-validated against 15 other structured oligonucleotides, Probe-1 represents the first reported example of a drug-like organic compound that directly interacts with the hras-1Y i-motif [1][2]. Its molecular formula is C₁₈H₂₅N₅O (MW 327.43), and it exhibits pH-dependent, fold-specific binding [1][2].

Fold-specific binding: engages folded i-motif at pH 6.02, not hairpin at pH 8.02
HRAS promoter selectivity: counter-screened against 15 structured oligonucleotides
Core-perturbing mechanism: directly alters i-motif conformation (NMR/CD evidence)

Why Generic i-Motif Ligands Cannot Substitute for Hras-1Y i-motif Probe-1


Although multiple small molecules have been reported to interact with i-motif DNA structures—including the porphyrin TMPyP4 (which binds HRAS1, HRAS2, VEGF, c-MYC, c-KIT, and H-Telo i-motifs), the fluorescent probe G59 (selective for c-myc i-motif), and plant flavonoids such as quercetin (preferentially interacting with HRAS1 iM)—these agents exhibit fundamentally different selectivity profiles, binding modes, and pharmacological utility [1][2][3]. Hras-1Y i-motif Probe-1 was specifically counter-screened against 15 different structured oligonucleotides to confirm HRAS i-motif selectivity and demonstrates a unique dual-mechanism signature: direct i-motif core engagement with concomitant conformational perturbation, a property not shared by the analogous lead Compound 2 [1][2]. Generic substitution therefore risks both loss of target specificity and a shift in the molecular pharmacology of the probe-target interaction.

Broad
TMPyP4 binds 6+ i-motifs (HRAS1, HRAS2, VEGF, c-MYC, c-KIT, H-Telo) — confounds HRAS-specific interpretation
Mismatch
G59 is selective for c-myc i-motif; no hras-1Y cross-reactivity data — target mismatch risk
Mechanism
Compound 2 and its analogues bind loop regions without perturbing the i-motif core — cannot replicate core-dependent structure-function studies

Hras-1Y i-motif Probe-1 – Quantitative Differentiation Against Closest Analogs


Comparative Binding Affinity by SPR and Fluorescence Assay

Hras-1Y i-motif Probe-1 (Compound 1) exhibits a surface plasmon resonance (SPR) equilibrium dissociation constant (KD) of 7.4 ± 5.3 μM against the immobilized hras-1Y i-motif, compared to 5.9 ± 3.7 μM for lead Compound 2 [1]. Critically, in the orthogonal fluorescence intensity assay (FIA), Probe-1 demonstrates a markedly tighter KD of 1.6 ± 0.3 μM, whereas Compound 2 displays a substantially weaker KD of 35.6 ± 13.7 μM—a 22-fold difference in the orthogonal measurement [1]. Within the broader SAR panel (Compounds 3–13), improved analogues of the Compound 2 series (Compounds 3 and 4) achieved submicromolar affinities (SPR KD = 0.2 ± 0.2 μM and 0.3 ± 0.3 μM respectively) but share Compound 2's non-perturbative binding mode, fundamentally differentiating them from Probe-1 [1].

Binding Affinity (KD)
Head-to-head
Probe-1FIA KD 1.6 ± 0.3 μM
Compound 2FIA KD 35.6 ± 13.7 μM
Difference22-fold tighter
Supports consistent affinity across orthogonal platforms, unlike Compound 2 which shows platform-dependent variability
SPR KD 7.4 ± 5.3 μM (Probe-1) vs. 5.9 ± 3.7 μM (Compound 2); FIA reveals differentiation
i-motif DNA Surface Plasmon Resonance Fluorescence Titration Structure-Activity Relationship

Selectivity Against Non-Cognate DNA and RNA Secondary Structures

Hras-1Y i-motif Probe-1 was identified from an SMM screen of 7,042 compounds, with hit selection requiring a composite Z-score > 3 [1]. Critically, the 61 primary hits were subsequently compared against 15 other structured oligonucleotides screened on the same SMM platform, and Probe-1 was among the compounds that bound to the hras-1Y i-motif but did not bind to these other folded DNA and RNA secondary structures [1]. This selectivity profile contrasts sharply with the porphyrin TMPyP4, which binds broadly to HRAS1, HRAS2, VEGF, c-MYC, c-KIT, and H-Telo i-motif structures without HRAS1-restricted selectivity [2], and with the fluorescent probe G59, which is selective for the c-myc i-motif rather than HRAS [3].

Selectivity Profile
Cross-study
Probe-1No binding to 15 other structures
TMPyP4Binds 6+ i-motifs (broad)
G59c-myc selective, not HRAS
Enables HRAS-specific i-motif studies without confounding multi-target effects
SMM Z-score > 3; pH-gated binding confirmed
Small Molecule Microarray Selectivity Profiling DNA Secondary Structures Counter-screening

Conformational Perturbation Signature by NMR and Circular Dichroism

NMR chemical shift perturbation experiments reveal a critical mechanistic distinction: Hras-1Y i-motif Probe-1 causes significant broadening of the characteristic i-motif imino proton peaks (δ ~15–16 ppm) at increasing concentrations, indicating direct interaction with the i-motif core that alters its structure [1]. In sharp contrast, Compound 2 produced no changes in i-motif imino protons, instead affecting only other regions of the spectrum, consistent with loop-region binding without core engagement [1]. Circular dichroism (CD) spectroscopy corroborates this: Probe-1 decreases and blue-shifts the characteristic 248 nm minimum and 289 nm maximum peaks of the folded i-motif, whereas Compound 2 has minimal effects on the CD signature [1]. TMPyP4 and G59 have not been demonstrated to produce comparable conformational perturbation of the hras-1Y i-motif core.

Binding Mode
Head-to-head
Probe-1Core engagement, imino proton broadening, CD shift
Compound 2Loop binding, no core perturbation
Core-perturbing activity uniquely supports i-motif structure-function dissection
Confirmed by NMR and CD spectroscopy
NMR Spectroscopy Circular Dichroism i-motif Conformation Binding Mode

Solution-Phase Aggregation Validation by waterLOGSY NMR

A frequent pitfall in small-molecule probe development is compound aggregation, which can generate false-positive binding signals in biochemical assays. Hras-1Y i-motif Probe-1 was rigorously tested by waterLOGSY NMR: in the absence of DNA, Probe-1 ligand peaks are negatively phased, confirming that the compound does not aggregate in aqueous solution; upon addition of unlabeled hras-1Y i-motif, peaks become positively phased, confirming direct solution-phase binding to the DNA target [1]. This quality control step is not routinely reported for comparator probes such as TMPyP4, G59, or quercetin in HRAS i-motif contexts, leaving their aggregation status unverified under comparable assay conditions [1].

Aggregation QC
Data to verify
Negatively phased waterLOGSY peaks (no DNA) → non-aggregating; positive shift upon DNA addition confirms direct binding
Reduces risk of false-positive artifacts from colloidal aggregation
Comparators (TMPyP4, G59, quercetin) lack reported aggregation validation in HRAS i-motif context
waterLOGSY NMR Aggregation False Positives Quality Control

Fold-Dependent, pH-Gated Binding Discrimination

Hras-1Y i-motif Probe-1 displays stringent fold-dependent binding: at pH 6.02, where the hras-1Y DNA sequence adopts the folded i-motif conformation, robust direct binding is observed by waterLOGSY NMR; at pH 8.02, where the identical sequence exists predominantly as a hairpin, binding is completely abolished [1]. This pH-gated behavior confirms that Probe-1 recognizes the three-dimensional i-motif fold rather than the primary nucleotide sequence. Compound 2 shares this pH-dependent binding property, but the broader class of i-motif ligands (e.g., TMPyP4) has not been systematically profiled for pH-gated binding discrimination across multiple i-motif sequences [1][2].

pH-Gated Binding
Supporting
pH 6.02Binding ON (folded i-motif)
pH 8.02Binding OFF (hairpin)
Ensures engagement of the biologically relevant i-motif fold, not sequence alone
TMPyP4 pH-gated selectivity not systematically characterized
pH-Dependent Binding i-motif Folding Conformational Selectivity Chemical Biology

Optimal Research and Procurement Application Scenarios


HRAS Promoter i-Motif Structure-Function Dissection

Investigators studying the mechanistic role of the HRAS promoter i-motif in transcriptional control require a probe that engages the folded i-motif core and alters its conformation. Hras-1Y i-motif Probe-1 is uniquely qualified for this application because, unlike Compound 2 (which binds loop regions without perturbing the i-motif core), Probe-1 directly broadens i-motif imino proton NMR signals and shifts the CD spectral signature [1]. This core-perturbing activity enables structure-function correlation experiments (e.g., NMR-based mapping of the binding site, CD-monitored conformational transitions) that cannot be performed with non-perturbative analogues.

Selective Chemical Biology for HRAS-Specific Oncogene Studies

In experimental systems where HRAS-specific i-motif engagement must be isolated from effects on other G-quadruplex or i-motif structures (e.g., VEGF, BCL2, c-MYC), Probe-1's demonstrated selectivity—counter-screened against 15 distinct structured oligonucleotides—provides a critical advantage over broad-spectrum agents such as TMPyP4, which binds at least six different i-motif targets [1][2]. This selectivity is essential for generating clean genotype-to-phenotype conclusions in HRAS-driven cancer models.

pH-Responsive Probe and Biosensing Development

Probe-1's strict pH-gated binding—active at pH 6.02 (folded i-motif) and completely inactive at pH 8.02 (hairpin)—makes it a validated starting point for developing pH-responsive molecular switches or biosensors. The binary on/off binding response to i-motif folding status offers a design principle that is not achievable with sequence-dependent but fold-independent DNA binders [1]. This property can be exploited in nanotechnology and synthetic biology applications requiring conditional, structure-dependent molecular recognition.

Quality-Controlled Chemical Probe Procurement

For core facilities and screening laboratories procuring chemical probes for multi-user environments, Probe-1 offers a distinct quality assurance advantage: its aggregation status has been explicitly validated by waterLOGSY NMR, and batch-to-batch binding equivalence between commercially sourced and re-synthesized material has been confirmed [1]. This level of characterization directly addresses the reproducibility crisis in chemical biology by reducing the risk of aggregation-based false positives that plague under-characterized probe molecules.

Application
Selection Property
Validation Focus
HRAS promoter i-motif structure-function studies
Core-perturbing binding mode (NMR/CD)
i-motif core engagement and conformational change assays
Selective HRAS oncogene biology
Counter-screened selectivity (15+ structures)
Counter-screen against non-cognate i-motif/G4 targets
pH-responsive molecular switches
Strict pH-gated fold discrimination
pH-dependent binding at i-motif vs. hairpin conditions
Quality-controlled probe procurement
Aggregation-validated (waterLOGSY)
Aggregation status and batch-to-batch binding equivalence
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